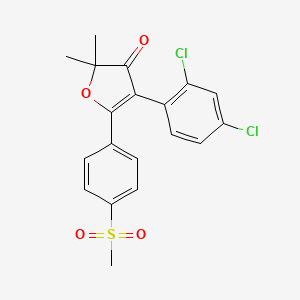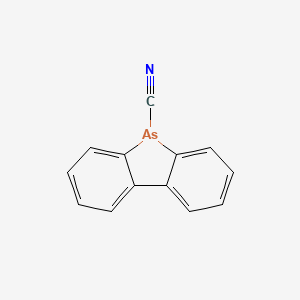
5H-Dibenzarsenole, 5-cyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenzarsenole, 5-cyano- is an organoarsenic compound characterized by the presence of a cyano group attached to the 5-position of the dibenzarsenole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzarsenole, 5-cyano- typically involves the reaction of 5H-dibenzarsenole with a cyanogen halide in the presence of strongly polar substances . The reaction conditions often include the use of solvents such as chloroform and aqueous sodium hydroxide solution .
Industrial Production Methods
Industrial production methods for 5H-Dibenzarsenole, 5-cyano- are not well-documented in the literature. the general approach involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenzarsenole, 5-cyano- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
5H-Dibenzarsenole, 5-cyano- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5H-Dibenzarsenole, 5-cyano- involves its interaction with molecular targets such as enzymes and receptors. The cyano group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5H-Dibenzarsenole: Lacks the cyano group, resulting in different chemical properties and reactivity.
5H-Dibenzarsenole, 5-carboxamide: Contains a carboxamide group instead of a cyano group, leading to different biological activities.
Uniqueness
5H-Dibenzarsenole, 5-cyano- is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
CAS No. |
63918-65-0 |
|---|---|
Molecular Formula |
C13H8AsN |
Molecular Weight |
253.13 g/mol |
IUPAC Name |
benzo[b]arsindole-5-carbonitrile |
InChI |
InChI=1S/C13H8AsN/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8H |
InChI Key |
PWEBTIBAMLCDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[As]2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)

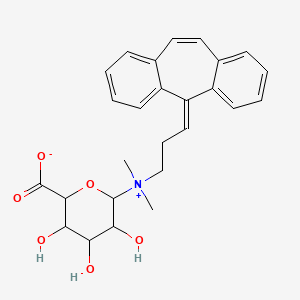

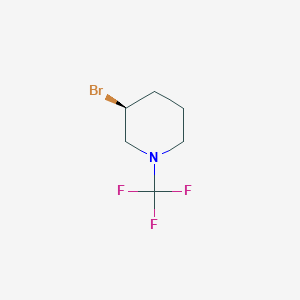

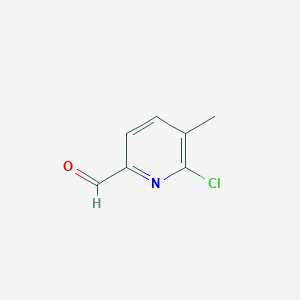
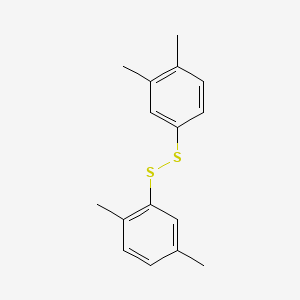
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)



